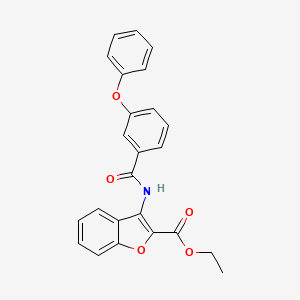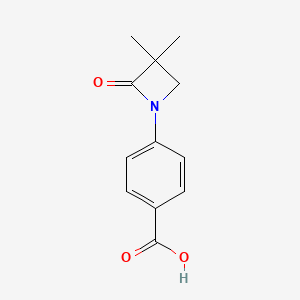![molecular formula C17H20N2O3S B2748432 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine CAS No. 339017-11-7](/img/structure/B2748432.png)
4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a pyridine ring, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.
Introduction of Substituents: The methyl, methylsulfonyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Formation of the Morpholine Ring: The morpholine ring is typically formed through a cyclization reaction involving an appropriate amine and an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in various catalytic reactions and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The exact mechanism depends on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
4-[4-Methyl-3-(methylsulfonyl)-2-pyridinyl]morpholine: Lacks the phenyl group, which may affect its reactivity and applications.
4-[4-Methyl-6-phenyl-2-pyridinyl]morpholine: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.
4-[3-(Methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine: Lacks the 4-methyl group, which may influence its steric and electronic properties.
Uniqueness
4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine is unique due to the presence of all three substituents (methyl, methylsulfonyl, and phenyl) on the pyridine ring, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents provides a unique set of properties that can be exploited in various scientific and industrial applications.
特性
IUPAC Name |
4-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-12-15(14-6-4-3-5-7-14)18-17(16(13)23(2,20)21)19-8-10-22-11-9-19/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPIGGXEMKSLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)
![Methyl 2-(thiophene-3-amido)-4h,5h,6h-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748352.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2748356.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)





![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)
![ethyl 3-({2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2748370.png)

